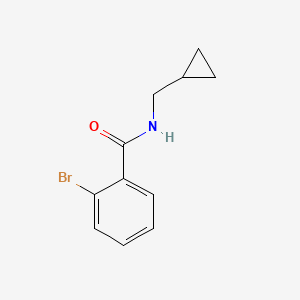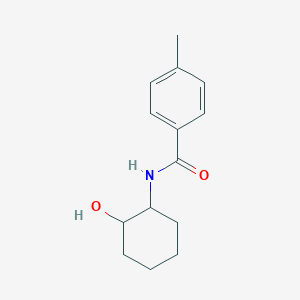
2-bromo-N-(cyclopropylmethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-bromo-N-(cyclopropylmethyl)benzamide is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is known for its unique properties, including its ability to interact with various biological systems.
Mecanismo De Acción
The mechanism of action of 2-bromo-N-(cyclopropylmethyl)benzamide involves its interaction with GPCRs. The compound binds to the receptor and induces a conformational change, leading to the activation or inhibition of downstream signaling pathways. The exact mechanism of action varies depending on the specific receptor being targeted.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-bromo-N-(cyclopropylmethyl)benzamide are dependent on the specific receptor being targeted. The compound has been shown to modulate various physiological processes, including neurotransmitter release, hormone secretion, and immune system function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-bromo-N-(cyclopropylmethyl)benzamide in lab experiments is its selectivity for GPCRs. This allows researchers to study the specific receptor of interest without affecting other signaling pathways. However, one of the limitations of using this compound is its potential toxicity at high concentrations, which can affect the viability of cells or tissues being studied.
Direcciones Futuras
There are several future directions for the use of 2-bromo-N-(cyclopropylmethyl)benzamide in scientific research. One potential application is in the development of new drugs targeting specific GPCRs. The compound can also be used in the study of the structural and functional properties of GPCRs, which can lead to a better understanding of their role in various physiological processes. Additionally, further research is needed to explore the potential of 2-bromo-N-(cyclopropylmethyl)benzamide in other areas of research, such as cancer biology and drug discovery.
Conclusion:
In conclusion, 2-bromo-N-(cyclopropylmethyl)benzamide is a valuable tool for studying GPCRs and their role in various physiological processes. The compound has unique properties that make it a valuable tool for scientific research, including its selectivity for specific receptors. While there are limitations to its use, the potential applications of 2-bromo-N-(cyclopropylmethyl)benzamide in drug discovery and other areas of research make it an exciting area of study for future research.
Métodos De Síntesis
The synthesis of 2-bromo-N-(cyclopropylmethyl)benzamide involves the reaction of 2-bromobenzoyl chloride with cyclopropylmethylamine. The reaction is carried out in the presence of a base, such as triethylamine, and a solvent, such as dichloromethane. The resulting product is then purified using column chromatography to obtain the pure compound.
Aplicaciones Científicas De Investigación
2-bromo-N-(cyclopropylmethyl)benzamide has been used in various scientific research applications, including the study of G protein-coupled receptors (GPCRs). GPCRs are a class of membrane proteins that play a crucial role in various physiological processes, including vision, smell, and taste. The compound has been shown to selectively bind to GPCRs, making it a valuable tool for studying their structure and function.
Propiedades
IUPAC Name |
2-bromo-N-(cyclopropylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrNO/c12-10-4-2-1-3-9(10)11(14)13-7-8-5-6-8/h1-4,8H,5-7H2,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNPDOKIUNUOOMH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CNC(=O)C2=CC=CC=C2Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-bromo-N-(cyclopropylmethyl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2-(5-methyl-1H-indol-3-yl)ethyl]-2-pyridin-3-ylquinoline-4-carboxamide](/img/structure/B7543853.png)
![3-{[4-(Diethylamino)benzyl]amino}-3-thien-2-ylpropanoic acid](/img/structure/B7543860.png)
![Ethyl [(2-nitrothien-3-yl)thio]acetate](/img/structure/B7543863.png)
![2-({1-[(5-pyridin-2-yl-1H-pyrazol-3-yl)carbonyl]piperidin-4-yl}carbonyl)-1,2,3,4-tetrahydroisoquinoline](/img/structure/B7543874.png)
![4-chloro-N-[1-(2-thiophen-2-ylacetyl)piperidin-4-yl]benzenesulfonamide](/img/structure/B7543882.png)

![N-cyclooctyl-6,7-dihydro-5H-cyclopenta[d][1,2,4]triazolo[1,5-a]pyrimidin-8-amine](/img/structure/B7543894.png)
![1-(3,4-Dimethylphenyl)-3-[(2-piperidin-1-ylpyridin-4-yl)methyl]urea](/img/structure/B7543907.png)
![2-({4-[(4-methylphenyl)sulfonyl]piperazin-1-yl}methyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7543911.png)
![3-(4-{2-[(4-chloro-2-fluorophenyl)amino]-2-oxoethyl}-3-oxo-3,4-dihydroquinoxalin-2-yl)-N-isobutylpropanamide](/img/structure/B7543920.png)

![2-[8-[(2,4-dimethylphenyl)thio]-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]-N-(2-ethoxyphenyl)acetamide](/img/structure/B7543929.png)
![1-(3-Fluoro-4-methylphenyl)-3-[(2-piperidin-1-ylpyridin-4-yl)methyl]urea](/img/structure/B7543947.png)